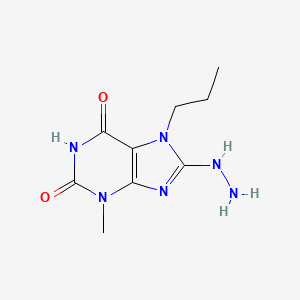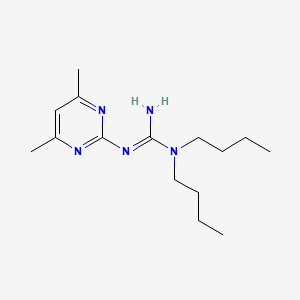
N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as DDBU, is a widely used organic base in chemical synthesis. It is a colorless to yellowish liquid with a strong odor. DDBU is a highly reactive and versatile base that is commonly used in organic synthesis due to its ability to deprotonate a wide range of acidic compounds. In
Wirkmechanismus
N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine acts as a strong base, capable of deprotonating a wide range of acidic compounds. It is a nucleophilic reagent that can participate in a variety of reactions, including elimination, substitution, and addition reactions. This compound is also capable of catalyzing reactions, such as transesterification and esterification.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. This compound is also not expected to have any adverse effects on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is a highly reactive and versatile base that can be used in a wide range of chemical reactions. It is also relatively inexpensive and easy to handle. However, this compound can be sensitive to moisture and air, and it should be stored in a dry and inert atmosphere. This compound is also highly basic and can react violently with water and other protic solvents, making it necessary to handle with care.
Zukünftige Richtungen
There are several areas of future research for N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine. One potential direction is the development of new synthetic methods using this compound as a reagent. Another area of interest is the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the study of the mechanism of action of this compound in various chemical reactions can lead to a better understanding of its reactivity and selectivity. Finally, the development of new applications for this compound in other fields, such as materials science and catalysis, could also be explored.
In conclusion, this compound is a highly reactive and versatile base that has found widespread use in organic synthesis. Its ability to deprotonate a wide range of acidic compounds makes it a valuable reagent in many chemical transformations. Although not extensively studied for its biochemical and physiological effects, this compound is considered non-toxic and non-irritating. While it has advantages in its versatility and low cost, it also has limitations in its sensitivity to moisture and air. Further research in the areas of synthetic methods, pharmaceuticals and agrochemicals, mechanism of action, and new applications could lead to exciting developments in the field of organic synthesis.
Synthesemethoden
N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine can be synthesized by reacting 4,6-dimethyl-2-pyrimidinylamine with dibutylamine in the presence of a catalytic amount of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of this compound as the main product.
Wissenschaftliche Forschungsanwendungen
N,N-dibutyl-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine is widely used in organic synthesis as a strong and versatile base. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the preparation of polymers, resins, and coatings. Due to its high reactivity and selectivity, this compound is a valuable reagent in many chemical transformations.
Eigenschaften
IUPAC Name |
1,1-dibutyl-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5/c1-5-7-9-20(10-8-6-2)14(16)19-15-17-12(3)11-13(4)18-15/h11H,5-10H2,1-4H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGLGTUOFFDSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=NC1=NC(=CC(=N1)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)/C(=N/C1=NC(=CC(=N1)C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5775985.png)
![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5775991.png)
![N'-(9-anthrylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5776005.png)
![N-(3-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5776011.png)
![N-[4-(cyanomethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5776028.png)
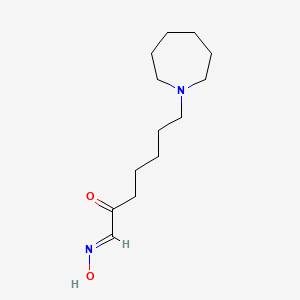
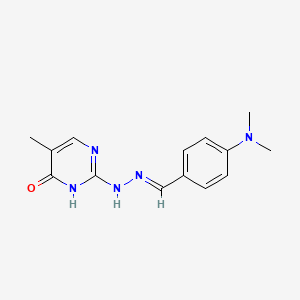
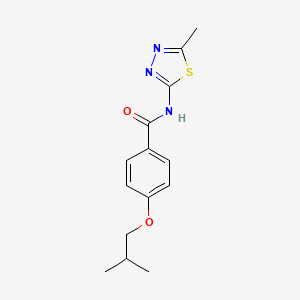
![5-bromo-N-[3-(methylthio)phenyl]-2-furamide](/img/structure/B5776064.png)
![N-(2-methoxyphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5776067.png)
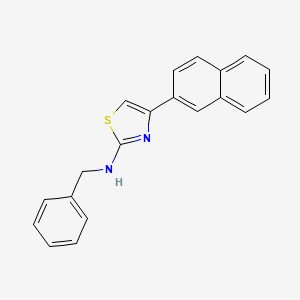
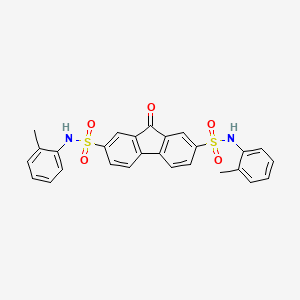
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5776081.png)
